molecular formula C14H13ClINO3S B2898711 5-chloro-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide CAS No. 2215295-02-4

5-chloro-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide

Cat. No. B2898711
CAS RN: 2215295-02-4
M. Wt: 437.68
InChI Key: BOMWKOXXACDMRO-UHFFFAOYSA-N
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Description

5-chloro-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide, also known as CIBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

5-chloro-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide has been extensively studied for its potential applications in cancer treatment. Research has shown that 5-chloro-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide can inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. Moreover, 5-chloro-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide has been found to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 5-chloro-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide involves the inhibition of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various cancer cells. By inhibiting CAIX, 5-chloro-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide can disrupt the pH balance of cancer cells, leading to their death. Additionally, 5-chloro-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide has been found to inhibit the expression of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis, which is the formation of new blood vessels. By inhibiting angiogenesis, 5-chloro-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
5-chloro-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide has been found to have minimal toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, research has shown that 5-chloro-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide can cause oxidative stress in cancer cells, leading to their death. Moreover, 5-chloro-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide has been found to induce cell cycle arrest in cancer cells, which prevents them from dividing and growing.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-chloro-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide in lab experiments is its specificity towards CAIX, which makes it a potential candidate for targeted cancer therapy. Moreover, 5-chloro-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide has been found to have minimal toxicity in normal cells, which reduces the risk of side effects. However, one of the limitations of using 5-chloro-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide in lab experiments is its low solubility in water, which can affect its bioavailability.

Future Directions

Future research on 5-chloro-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide should focus on its potential applications in combination therapy with other anticancer agents. Moreover, further studies are needed to determine the optimal dosage and administration route of 5-chloro-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide for cancer therapy. Additionally, research should focus on the development of novel formulations of 5-chloro-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide that can enhance its solubility and bioavailability. Finally, future studies should investigate the potential applications of 5-chloro-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide in other diseases, such as inflammatory disorders and infectious diseases.
Conclusion:
In conclusion, 5-chloro-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide is a promising candidate for cancer therapy due to its ability to inhibit CAIX and induce apoptosis in cancer cells. Moreover, 5-chloro-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide has minimal toxicity in normal cells, which reduces the risk of side effects. However, further research is needed to determine the optimal dosage and administration route of 5-chloro-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide for cancer therapy. Additionally, future studies should investigate the potential applications of 5-chloro-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide in other diseases.

Synthesis Methods

5-chloro-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide can be synthesized through a multistep process involving the condensation of 4-iodoaniline with ethyl 5-chloro-2-ethoxybenzoate, followed by the sulfonation of the resulting product with chlorosulfonic acid. The final product is obtained through the addition of sodium hydroxide to the sulfonic acid intermediate.

properties

IUPAC Name

5-chloro-2-ethoxy-N-(4-iodophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClINO3S/c1-2-20-13-8-3-10(15)9-14(13)21(18,19)17-12-6-4-11(16)5-7-12/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMWKOXXACDMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClINO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide

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